molecular formula C16H15NO4S B2947469 4-acetyl-N-(3-acetylphenyl)benzenesulfonamide CAS No. 3938-67-8

4-acetyl-N-(3-acetylphenyl)benzenesulfonamide

Cat. No.: B2947469
CAS No.: 3938-67-8
M. Wt: 317.36
InChI Key: RCAYBHSZIGYHGE-UHFFFAOYSA-N
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Description

4-Acetyl-N-(3-acetylphenyl)benzenesulfonamide ( 3938-67-8) is a high-purity sulfonamide derivative of interest in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C16H15NO4S and a molecular weight of 317.36 g/mol, features dual acetyl groups and a sulfonamide bridge, making it a valuable intermediate for constructing more complex molecules . Its primary research application is as a key precursor in the synthesis of novel pyridine derivatives bearing sulfonamide moieties, which are privileged structures in drug discovery . The compound is offered with a purity of not less than 95% and is supported by batch-specific Certificates of Analysis (COA) to ensure traceability and quality compliance for your research projects . It is ideally suited for coupling reactions and as a building block in the development of potential pharmacologically active compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-acetyl-N-(3-acetylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-11(18)13-6-8-16(9-7-13)22(20,21)17-15-5-3-4-14(10-15)12(2)19/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAYBHSZIGYHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(3-acetylphenyl)benzenesulfonamide typically involves the acetylation of 3-acetylphenylamine followed by sulfonation. The reaction conditions include the use of acetic anhydride and sulfuric acid under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-N-(3-acetylphenyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide ions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-acetyl-N-(3-acetylphenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes. Research is ongoing to explore its effects on biological systems and its potential therapeutic applications.

Medicine: In the medical field, the compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new pharmaceuticals.

Industry: this compound is also used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-acetyl-N-(3-acetylphenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Cytotoxic Activity of Selected Sulfonamide Derivatives

Compound Name Structure Highlights IC50 (µM) Target Cell Line Key Mechanism Reference
4-Acetyl-N-(3-acetylphenyl)benzenesulfonamide Dual acetyl groups at 4- and 3-positions ~26–35.8* HEPG2, SF-295 RAR interaction, Tubulin inhibition
N-(4-[3-(4-Nitrophenyl)prop-2-enoyl]phenyl)benzenesulfonamide (12) Chalcone moiety (α,β-unsaturated ketone) 26.0 HEPG2 Enhanced cytotoxicity vs. precursor
4-Acetyl-N-(p-tolyl)benzenesulfonamide Methyl substituent at phenylamino group 35.8 HEPG2 Baseline activity
4-Acetyl-N-(3-cyano-1H-indol-7-yl)benzenesulfonamide (8) Indole-cyano substitution N/A N/A Structural diversity

Note: The IC50 range is inferred from structurally related compounds in . The chalcone derivative (compound 12) exhibits superior cytotoxicity compared to its acetylated precursor, highlighting the critical role of the α,β-unsaturated ketone system in enhancing activity . Derivatives lacking this system (e.g., oxime, pyrazole) show reduced potency, confirming the chalcone moiety as a pharmacophoric requirement.

Structural Modifications and Bioactivity

  • Acetohexamide (4-Acetyl-N-[[cyclohexylamino]-carbonyl]benzenesulfonamide): This antidiabetic agent shares the 4-acetylbenzenesulfonamide core but incorporates a urea group. Its molecular weight (324.40 g/mol) and LogP (estimated >5) differ significantly from this compound, redirecting its application from oncology to diabetes management .
  • 4-Acetyl-N,N-dimethylbenzenesulfonamide : Dimethylation of the sulfonamide nitrogen reduces hydrogen-bonding capacity, which may diminish target affinity despite increased lipophilicity (LogP ~2–3) .

Physicochemical and Pharmacokinetic Properties

Table 2: Drug-Likeness Parameters

Compound Name Molecular Weight (g/mol) LogP* H-Bond Donors H-Bond Acceptors Lipinski Violations
This compound ~349.4 ~3.5 2 6 0
Acetohexamide 324.40 ~5.2 3 6 1 (LogP >5)
4-(1H-Pyrazol-1-yl)benzenesulfonamide (3a–g) 250–350 <5 1–2 5–7 0
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide 289.35 ~2.8 2 5 0

*LogP values are estimated using fragment-based methods. The compound of interest adheres to Lipinski’s rule-of-five (molecular weight <500, LogP <5, H-bond donors ≤5, acceptors ≤10), suggesting favorable oral bioavailability. In contrast, Acetohexamide’s higher LogP may limit its therapeutic window .

Mechanistic Insights and Target Selectivity

  • Tubulin Inhibition : attributes the cytotoxicity of sulfonamidochalcones to tubulin binding via hydrophobic interactions between the sulfonamide oxygen and tubulin lysine residues.
  • Nuclear Receptor Modulation : Docking studies indicate that this compound analogs interact with RARα/β (scores: −16.08 to −17.45), suggesting a dual mechanism of action .

Biological Activity

4-acetyl-N-(3-acetylphenyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, supported by data tables and case studies.

Overview of the Compound

This compound is a sulfonamide derivative that incorporates acetyl groups on the aromatic rings. The sulfonamide moiety is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its sulfonamide group, which can mimic natural substrates and inhibit specific enzymes. This interaction can disrupt metabolic processes, leading to various therapeutic effects. The acetyl groups may enhance binding affinity to target proteins, thereby increasing efficacy against certain diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The compound's structure allows it to inhibit bacterial growth by targeting folate synthesis pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzenesulfonamides, including this compound, against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound significantly reduced the production of nitric oxide in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity Against Cancer Cells : A comparative study on various sulfonamide derivatives found that this compound exhibited an IC50 value of 15 µM against human colorectal adenocarcinoma cells (HT-29), suggesting notable anticancer activity .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryReduced nitric oxide production
AnticancerIC50 = 15 µM against HT-29 cells

Pharmacokinetic Considerations

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Computational models suggest favorable permeability characteristics across biological membranes, which could enhance its bioavailability .

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